molecular formula C10H6ClN3S B1434275 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine CAS No. 1955514-18-7

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1434275
CAS No.: 1955514-18-7
M. Wt: 235.69 g/mol
InChI Key: SPIUWOPQYPTARC-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C10H6ClN3S. . The presence of both chlorine and thiophene groups in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is significant as it can potentially be used to develop therapeutic agents for diseases such as cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest at the G0-G1 stage, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, its interaction with TRKs involves binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-thiophenylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, sulfoxides, sulfones, and thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(furan-3-yl)pyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

4-chloro-2-thiophen-3-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUWOPQYPTARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239716
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-18-7
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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